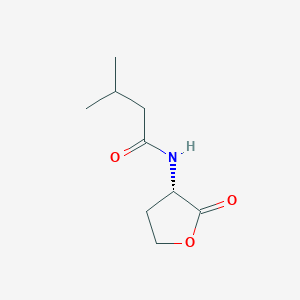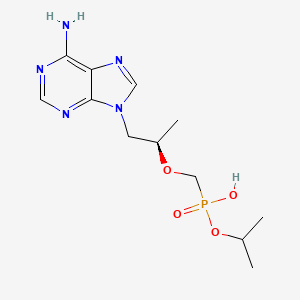
2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid is an organic compound with the molecular formula C10H11NO3S. It is a derivative of aniline, featuring a sulfonic acid group and a dimethyl-substituted phenyl ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid typically involves the reaction of 2,6-dimethylaniline with ethane-1,2-disulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the coupling reaction . The reaction conditions include maintaining a temperature of around 80-100°C and using a solvent like acetonitrile to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production with automated control systems to monitor reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid undergoes various chemical reactions, including:
Substitution: The sulfonic acid group can be substituted with other functional groups using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated temperatures and pressures.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid has several applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions like Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid involves its interaction with specific molecular targets. In biochemical pathways, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid.
2,6-Dimethylanilino(oxo)acetic acid: Shares a similar structure but lacks the sulfonic acid group.
2,6-Dimethylanilino(oxo)butanoic acid: Another structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in water and its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-4-3-5-8(2)10(7)11-9(12)6-16(13,14)15/h3-5H,6H2,1-2H3,(H,11,12)(H,13,14,15) |
Clé InChI |
ZNKNVJGSYJFDHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)




![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)


![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)

